Prolintane

Description

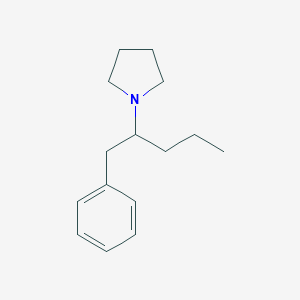

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPSBCUMRIPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1211-28-5 (hydrochloride) | |

| Record name | Prolintane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70862031 | |

| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

153 °C | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

493-92-5 | |

| Record name | Prolintane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolintane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolintane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prolintane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Probing the Synapse: A Technical Guide to the Mechanism of Action of Prolintane as a Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane, a centrally acting stimulant, exerts its pharmacological effects primarily through the inhibition of dopamine reuptake, a mechanism it shares with psychostimulants like cocaine.[1][2][3] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.[2][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing the experimental methodologies used to characterize its interaction with the dopamine transporter and summarizing the available quantitative pharmacological data, primarily through its structural analog, α-Pyrrolidinopentiophenone (α-PVP).

Introduction

This compound (1-phenyl-2-pyrrolidinylpentane) is a synthetic stimulant developed in the 1950s.[1] Structurally related to amphetamine, its pharmacological activity more closely resembles that of a dopamine reuptake inhibitor.[2] This mode of action is central to its stimulant properties, which have been demonstrated in preclinical studies through increased locomotor activity, conditioned place preference, and self-administration behaviors in rodents.[2] These effects are strongly associated with the potentiation of the mesolimbic dopaminergic pathway.[2] Understanding the precise molecular interactions between this compound and the dopamine transporter is critical for elucidating its therapeutic potential and abuse liability.

Molecular Mechanism of Action: Dopamine Reuptake Inhibition

The primary molecular target of this compound is the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] By binding to the DAT, this compound allosterically inhibits this reuptake process. This blockade leads to a significant elevation of extracellular dopamine levels in key brain regions such as the striatum.[2] The sustained presence of dopamine in the synapse results in prolonged activation of postsynaptic dopamine receptors, mediating the stimulant effects of the compound.

Below is a diagram illustrating the signaling pathway of dopamine and the inhibitory action of this compound.

Quantitative Pharmacological Data

| Compound | Assay Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| α-PVP (β-Keto-prolintane) | Dopamine Reuptake Inhibition | DAT | - | 13 - 80 | [3] |

| Cocaine | [³H]WIN 35,428 Binding | DAT | 200 | 255.2 - 510 | [3] |

| GBR 12909 | Dopamine Reuptake Inhibition | DAT | - | - | [3] |

| GBR 12909 | [³H]GBR 12935 Binding | DAT | - | - | [3] |

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

The characterization of dopamine reuptake inhibitors like this compound relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments: radioligand binding assays and synaptosomal dopamine uptake assays.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of a non-radiolabeled DAT inhibitor (e.g., 10 µM GBR 12909) for determining non-specific binding.

-

50 µL of varying concentrations of the test compound (this compound).

-

-

Add 50 µL of the cell membrane preparation to each well.

-

Add 50 µL of the radioligand, such as [³H]WIN 35,428, at a concentration near its Kd value.

-

Incubate the plate for 60-120 minutes at 4°C with gentle agitation.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

The striatum is dissected from a rodent brain in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

The tissue is homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Dopamine Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for 10-15 minutes at 37°C in the presence of varying concentrations of the test compound (this compound) or vehicle.

-

Uptake is initiated by the addition of a known concentration of [³H]dopamine.

-

The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Non-specific uptake is determined in parallel incubations containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) or by conducting the assay at 4°C.

-

-

Termination and Quantification:

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

The radioactivity trapped within the synaptosomes on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of specific [³H]dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.

-

Conclusion

This compound functions as a dopamine reuptake inhibitor, a mechanism that underpins its stimulant properties. While specific quantitative binding and uptake inhibition data for this compound itself are not widely published, the pharmacological profile of its analog, α-PVP, suggests potent interaction with the dopamine transporter. The detailed experimental protocols provided herein offer a standardized framework for the further characterization of this compound and novel compounds targeting the dopamine transporter. Such investigations are essential for a comprehensive understanding of their therapeutic applications and potential for abuse.

References

An In-Depth Technical Guide to the Chemical Synthesis of Prolintane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Prolintane (1-(1-phenylpentyl)pyrrolidine), a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor.[1] This document details several synthetic routes, offering comparative data and methodologies to inform research and development. The discussed pathways include a modern approach starting from allylbenzene, a classical route involving phenylacetyl chloride, the traditional reductive amination of a ketone precursor, and an enantioselective approach originating from phenylalanine.

Core Synthesis Pathways

This compound can be synthesized through several distinct routes, each with its own advantages and disadvantages concerning starting material cost, reaction conditions, overall yield, and stereochemical control. This guide focuses on four prominent methods.

Synthesis from Allylbenzene

This contemporary approach utilizes readily available allylbenzene and proceeds through a five-step sequence involving epoxidation, a Grignard reaction, Mitsunobu reaction, and final reduction steps. This pathway offers a good overall yield and employs common organic transformations.[1][2]

Synthesis from Phenylacetyl Chloride

A more classical approach begins with phenylacetyl chloride and involves a four-step process. This route includes a Grignard reaction to form the carbon skeleton, followed by reduction, mesylation, and a final substitution with pyrrolidine to yield this compound.

Reductive Amination of 1-Phenyl-2-pentanone

Considered a more traditional and direct method, this synthesis involves the reductive amination of 1-phenyl-2-pentanone with pyrrolidine.[2] This pathway is conceptually simple but may be reliant on the availability and cost of the ketone starting material.

Enantioselective Synthesis from Phenylalanine

For the production of specific enantiomers of this compound, a synthesis starting from optically active R-(+)- or S-(-)-phenylalaninol (derived from phenylalanine) can be employed.[3] This is crucial for stereospecific pharmacological studies.

Comparative Data of Synthesis Pathways

The following tables summarize the quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound from Allylbenzene [1]

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Epoxidation | m-CPBA | DCM | 0 to RT | 12 | 68 |

| 2 | Grignard Reaction | Vinyl magnesium chloride, CuI | THF | -20 to RT | 1.5 | 85 |

| 3 | Mitsunobu Reaction | Succinimide, PPh₃, DIAD | THF | 0 to RT | 3 | 80 |

| 4 | Amide Reduction | LiAlH₄ | THF | RT to Reflux | 6.5 | 76 |

| 5 | Hydrogenation | H₂, Pd/C | Methanol | RT | 6 | 92 |

| Overall Yield | 32.3 |

Table 2: Synthesis of this compound from Phenylacetyl Chloride

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grignard Reaction | Propylmagnesium bromide, CuI | THF | -15 | - | 71 |

| 2 | Reduction | NaBH₄ | Methanol | 0 to RT | 2.5 | 94 |

| 3 | Mesylation | MsCl, Et₃N | CH₂Cl₂ | 0 to RT | 2 | 92 |

| 4 | Substitution | Pyrrolidine, K₂CO₃ | THF | 100 | 12 | 70 |

| Overall Yield | 44.3 |

Table 3: Reductive Amination of 1-Phenyl-2-pentanone

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Reductive Amination | Pyrrolidine, NaBH₃CN | Methanol | RT | 12 | (Not specified) |

Note: Specific yield for this direct reductive amination of 1-phenyl-2-pentanone to this compound is not detailed in the surveyed literature, but this method is a standard transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound from Allylbenzene[1][2]

Step 1: 2-Benzyloxirane To a solution of allylbenzene (5.9 mL, 45.0 mmol) in dichloromethane (DCM, 200 mL), 3-chloroperoxybenzoic acid (m-CPBA) (11.6 g, 67.5 mmol) is added portion-wise at 0°C over 30 minutes with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting solution is filtered, and the filtrate is neutralized with a sodium hydrogen carbonate solution. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 96:4) to yield 2-benzyloxirane as a colorless oil (68% yield).

Step 2: 1-Phenylpent-4-en-2-ol To a pre-cooled (-20°C) solution of 2-benzyloxirane (4.0 g, 29.8 mmol) and copper(I) iodide (CuI, 0.1 g) in dry tetrahydrofuran (THF, 40 mL), vinyl magnesium chloride (1.0 M in THF, 40 mL, 32.8 mmol) is added over 30 minutes. The reaction mixture is allowed to warm to ambient temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 90:10) to afford 1-phenylpent-4-en-2-ol as a colorless oil (85% yield).

Step 3: 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione To a solution of 1-phenylpent-4-en-2-ol (2.0 g, 12.3 mmol), succinimide (1.4 g, 14.8 mmol), and triphenylphosphine (PPh₃, 4.2 g, 16.0 mmol) in dry THF (40 mL) at 0°C, diisopropyl azodicarboxylate (DIAD, 3.1 mL, 16.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, petroleum ether/EtOAc, 80:20) to give the succinimido derivative as a white solid (80% yield).

Step 4: 1-(1-Benzylbut-3-enyl)pyrrolidine A solution of the succinimido derivative (1.2 g, 5.0 mmol) in dry THF (15 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 1.0 g, 28.5 mmol) in dry THF (25 mL) at 0°C. The mixture is stirred at room temperature for 30 minutes and then refluxed for 6 hours. After cooling to 0°C, aqueous potassium hydroxide is added slowly, followed by ethyl acetate. The mixture is filtered through celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 75:25) to afford the pyrrolidine derivative as an oil (76% yield).

Step 5: this compound (1-(1-Benzylbutyl)pyrrolidine) To a solution of 1-(1-benzylbut-3-enyl)pyrrolidine (0.43 g, 2.0 mmol) in methanol (10 mL), palladium on carbon (Pd/C, 10-20 wt%, 0.1 g) is added. The reaction mixture is stirred under a hydrogen atmosphere (60 psi) for 6 hours. The catalyst is filtered through a plug of celite, and the solvent is evaporated under reduced pressure to afford this compound as a colorless oil (92% yield).

Protocol 2: Synthesis of this compound from Phenylacetyl Chloride

Step 1: 1-Phenylpentan-2-one In a round-bottom flask under a nitrogen atmosphere, copper(I) iodide (0.12 g, 0.65 mmol) and phenylacetyl chloride (1.7 mL, 13 mmol) are suspended in THF (10 mL) and cooled to -15°C. A freshly prepared solution of propylmagnesium bromide (from 1-bromopropane and magnesium in THF) is added dropwise. The reaction is stirred until completion, then quenched and worked up to yield 1-phenylpentan-2-one (71% yield).

Step 2: 1-Phenylpentan-2-ol To an ice-cold solution of 1-phenylpentan-2-one (1.0 g, 6.2 mmol) in methanol (15 mL), sodium borohydride (0.47 g, 12.4 mmol) is added in portions. After stirring for 30 minutes at 0°C, the mixture is warmed to room temperature over 2 hours. The methanol is evaporated, and the residue is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated to give 1-phenylpentan-2-ol (94% yield).

Step 3: 1-Phenylpentan-2-yl Methanesulfonate To a solution of 1-phenylpentan-2-ol (1.0 g, 6.0 mmol) and triethylamine (1.2 mL, 8.4 mmol) in dichloromethane (20 mL) at 0°C, methanesulfonyl chloride (0.6 mL, 7.2 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to afford the mesylate (92% yield).

Step 4: this compound In a pressure tube, the mesylated compound (0.10 g, 0.41 mmol), potassium carbonate (0.12 g, 0.82 mmol), and pyrrolidine (0.07 mL, 0.82 mmol) are combined in THF (3 mL). The tube is sealed and heated at 100°C for 12 hours. After cooling, the mixture is diluted with water, extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound (70% yield).

Protocol 3: Reductive Amination of 1-Phenyl-2-pentanone

To a solution of 1-phenyl-2-pentanone (1.0 mmol) and pyrrolidine (1.2 mmol) in methanol (10 mL), sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude this compound, which can be further purified by column chromatography.

Synthesis Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the logical flow of the described synthesis pathways.

Other Noteworthy Synthesis Routes

Strecker Synthesis

Another classical method for the synthesis of α-amino acids and their derivatives is the Strecker synthesis.[2] This route would likely involve the reaction of 1-phenyl-2-pentanone with an amine and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is then reduced to the final product. However, this method is often avoided due to the high toxicity of the cyanide reagents.[2]

Conclusion

This technical guide has outlined several viable synthetic pathways to this compound, providing detailed experimental protocols and comparative data for the most prominent routes. The choice of synthesis will depend on the specific requirements of the research or development project, including factors such as cost of starting materials, desired scale, and the need for enantiomeric purity. The provided diagrams and tables offer a clear and concise reference for chemists and professionals in the field.

References

Pharmacological profile of Prolintane as a central nervous system stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane is a stimulant of the central nervous system (CNS) that was first synthesized in the 1950s.[1][2] It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism that underpins its stimulant properties.[1][2] Structurally, it is classified within the phenylalkylpyrrolidine family and shares similarities with other psychostimulants such as pyrovalerone and methylenedioxypyrovalerone (MDPV).[1][2] Historically, this compound was marketed under brand names like Catovit and used to enhance alertness and concentration, particularly among students and workers.[2] While it has been prescribed in some countries for conditions like narcolepsy and attention-deficit hyperactivity disorder (ADHD), it is not approved for medical use in the United States.[3] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on presenting quantitative data and experimental methodologies relevant to drug development and research.

Mechanism of Action

This compound exerts its stimulant effects by blocking the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[1] The primary molecular targets of this compound are DAT and NET.

Signaling Pathway

The inhibition of DAT and NET by this compound initiates a cascade of events that ultimately leads to its psychostimulant effects. By preventing the reuptake of dopamine and norepinephrine, this compound effectively increases the activation of postsynaptic dopamine and adrenergic receptors. The enhanced dopaminergic neurotransmission, particularly in the mesolimbic pathway, is thought to be a key contributor to its stimulant and reinforcing properties.[4]

References

Prolintane Hydrochloride: A Comprehensive Technical Guide on its Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane hydrochloride, a synthetic central nervous system stimulant, is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Developed in the 1950s, its phenylalkylpyrrolidine structure is closely related to other psychostimulants. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound hydrochloride, including its synthesis, purification, and analytical characterization. Detailed experimental protocols for key analytical techniques are provided, alongside a thorough examination of its spectroscopic data. Furthermore, this guide elucidates its mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound hydrochloride.

Chemical and Structural Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure features a pyrrolidine ring attached to a pentyl chain with a phenyl group substituent.

| Property | Value | Source(s) |

| Chemical Name | 1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | [1] |

| Molecular Formula | C₁₅H₂₄ClN | [1] |

| Molecular Weight | 253.81 g/mol | [1] |

| CAS Number | 1211-28-5 | [2] |

| Appearance | Crystals | |

| Melting Point | 133-134 °C | |

| Solubility | Soluble in DMSO and methanol. Conflicting reports on aqueous solubility, with one prediction for the free base being 0.0233 mg/mL. Solubility is expected to be higher in acidic solutions. | [3] |

| pKa (Predicted) | 10.46 | [3] |

| Purity | ≥98% (for analytical reference standards) | [4] |

Experimental Protocols

Synthesis of this compound

An alternative synthesis of this compound has been reported using commercially available allylbenzene. The key transformations include epoxidation, Grignard reaction, Mitsunobu reaction, and reduction protocols.[4][5]

Experimental Workflow for this compound Synthesis

Caption: Synthetic pathway of this compound from Allylbenzene.

Protocol:

-

Epoxidation: To a solution of allylbenzene in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred for 12 hours at room temperature. The resulting solution is filtered and neutralized to yield 2-benzyloxirane.[5]

-

Grignard Reaction: The epoxide is subjected to a regioselective ring opening using vinyl magnesium bromide in the presence of copper(I) iodide in tetrahydrofuran (THF) to produce 1-phenylpent-4-en-2-ol.[5]

-

Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF to furnish the succinimido derivative.[5]

-

Reduction: The succinimide derivative is reduced using lithium aluminum hydride (LiAlH₄) in THF to yield the pyrrolidine intermediate.[5]

-

Hydrogenation: The final product, this compound, is obtained by the hydrogenation of the pyrrolidine intermediate using palladium on carbon (Pd/C) in methanol.[5]

Purification of this compound Hydrochloride

The synthesized this compound free base can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Methods

GC-MS is a common technique for the identification and quantification of this compound.

Analytical Workflow for this compound hydrochloride

References

- 1. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Relevance of Norepinephrine–Dopamine Interactions in the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prolintane's Interaction with the Norepinephrine Transporter System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane, a synthetic central nervous system stimulant developed in the 1950s, primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission.[1] This guide provides a detailed examination of this compound's effects on the norepinephrine transporter system, including its mechanism of action, relevant pharmacological data for analogous compounds, and comprehensive experimental protocols for assessing its activity.

Introduction to the Norepinephrine Transporter (NET)

The norepinephrine transporter (NET), encoded by the SLC6A2 gene, is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[4] This process is the primary mechanism for terminating noradrenergic signaling and is essential for maintaining norepinephrine homeostasis.[4] The NET is a sodium/chloride-dependent symporter, coupling the transport of norepinephrine to the electrochemical gradients of these ions.[4] Given its critical role in regulating norepinephrine levels, the NET is a significant target for various therapeutic agents, including antidepressants and psychostimulants.

Mechanism of Action of this compound at the NET

This compound's principal mechanism of action at the noradrenergic synapse is the inhibition of the norepinephrine transporter.[5] As a reuptake inhibitor, this compound is thought to bind to the NET, competitively inhibiting the translocation of norepinephrine. This blockade results in a higher concentration of norepinephrine in the synaptic cleft for a prolonged period, thereby increasing the activation of postsynaptic adrenergic receptors. While structurally similar to amphetamine, its pharmacological action is more akin to that of cocaine or methylphenidate, which also act as reuptake inhibitors.

Quantitative Pharmacological Data

Extensive literature searches did not yield specific public domain data for the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound at the human norepinephrine transporter. However, studies on this compound analogs and other well-characterized NET inhibitors provide a valuable comparative context for its potential potency.

A 2025 study on novel this compound analogs demonstrated that these compounds exhibit potent uptake inhibition at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker activity at the serotonin transporter (SERT).[5] This suggests that this compound itself likely has a significant affinity for the NET. The table below summarizes the NET binding affinities for several reference compounds to provide a framework for understanding the potential range of this compound's activity.

| Compound | Parameter | Value (nM) | Species/System |

| Desipramine | Ki | 7.36 | Rat NET |

| Nortriptyline | Ki | 3.4 | Not Specified |

| (R)-Tomoxetine (Atomoxetine) | Ki | 5 | Cloned Human NET |

| Reboxetine | Ki | 1.1 | Rat NET |

| Mazindol | Ki | 3.2 | Not Specified |

Table 1: Binding Affinities (Ki) of Selected Reference Compounds for the Norepinephrine Transporter. Data sourced from a review of norepinephrine transporter inhibitors.[6]

Signaling Pathways and Downstream Effects

The inhibition of the norepinephrine transporter by this compound initiates a cascade of downstream signaling events due to the elevated synaptic concentration of norepinephrine. This enhanced activation of postsynaptic α- and β-adrenergic receptors can lead to a variety of physiological and behavioral effects.

Experimental Protocols

To quantitatively assess the interaction of this compound with the norepinephrine transporter, two primary in vitro assays are employed: radioligand binding assays and norepinephrine uptake inhibition assays.

NET Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for the NET by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

-

NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK293-hNET).

-

Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Desipramine (for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Total Binding: Assay buffer + [³H]Nisoxetine + membrane preparation.

-

Non-specific Binding: Reference compound (Desipramine) + [³H]Nisoxetine + membrane preparation.

-

Competitive Binding: Serial dilutions of this compound + [³H]Nisoxetine + membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of a substrate (e.g., radiolabeled or fluorescent norepinephrine) into cells expressing the NET.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake.

Materials:

-

Cell Line: HEK293 cells stably expressing hNET.

-

Substrate: [³H]Norepinephrine or a fluorescent NET substrate.

-

Test Compound: this compound hydrochloride.

-

Positive Control: A known NET inhibitor (e.g., Desipramine).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well plates (clear-bottom for fluorescent assays).

-

Detection Instrument: Liquid scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed hNET-expressing HEK293 cells into 96-well plates and culture overnight to form a monolayer.

-

Compound Addition: Wash the cells with pre-warmed assay buffer. Add assay buffer containing various concentrations of this compound (or controls) to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Substrate Addition: Add the [³H]Norepinephrine or fluorescent substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).

-

Termination of Uptake:

-

For Radiometric Assay: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate. Lyse the cells and measure the intracellular radioactivity.

-

For Fluorescent Assay: Add a masking dye to quench the extracellular fluorescence and immediately measure the intracellular fluorescence using a plate reader.

-

-

Data Analysis: Determine the rate of norepinephrine uptake at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. This compound analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Prolintane

Executive Summary: Prolintane, a central nervous system stimulant developed in the 1950s, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its core structure, a phenylalkylpyrrolidine, has served as a scaffold for numerous analogs and derivatives, most notably the pyrovalerone cathinones. This guide provides a comprehensive technical overview of this compound's structural relatives, detailing their pharmacological profiles, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Quantitative data on the monoamine transporter activity of key analogs are presented, and critical signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.

Introduction

This compound (1-phenyl-2-pyrrolidinylpentane) is a synthetic stimulant first synthesized in the 1950s.[1] It was historically marketed under trade names such as Catovit and Promotil for its ability to combat fatigue and enhance concentration.[1][4] The primary mechanism of action for this compound and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these catecholamines.[1][3][5] This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a pharmacological action more akin to cocaine or methylphenidate than to releasing agents like amphetamine.[1] While explored for therapeutic uses, including the treatment of ADHD and narcolepsy, its use was largely discontinued due to concerns over its abuse potential.[5] The study of its structural analogs is critical for understanding the SAR of NDRIs and for the development of novel therapeutics with tailored selectivity and reduced abuse liability.

Core Structure and Key Analogs

The chemical structure of this compound consists of a phenethylamine core with a propyl group at the alpha carbon and a pyrrolidine ring incorporating the amino group.[1] This scaffold has been systematically modified to produce a wide range of derivatives.

Key Classes of Analogs:

-

Pyrovalerone Cathinones: This is the most prominent class of this compound-related compounds. They are characterized by the addition of a β-keto group (a ketone at the beta-carbon of the phenethylamine backbone). Prominent examples include α-pyrrolidinopentiophenone (α-PVP), 3,4-methylenedioxypyrovalerone (MDPV), and pyrovalerone itself.[3][6][7] this compound can be considered β-keto-prolintane or prolintanone.[3] These compounds are potent psychomotor stimulants often found in illicit "bath salts".[6]

-

Ring-Substituted Prolintanes: More recent research has focused on modifying the phenyl ring of the this compound scaffold. The addition of substituents like fluorine or methyl groups at various positions (ortho, meta, para) has been explored to modulate transporter affinity and selectivity.[5]

Pharmacological Profile and Structure-Activity Relationships (SAR)

The defining pharmacological feature of this compound-type compounds is their potent inhibition of DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[5][7][8] Unlike amphetamines, most pyrovalerone cathinones are pure uptake blockers and do not induce significant monoamine efflux.[7]

Recent studies on ring-substituted this compound analogs have revealed key SAR insights. Methyl or fluorine substitution on the phenyl ring generally enhances SERT inhibition potency relative to DAT, which may correlate with reduced abuse liability.[5] Interestingly, these newer this compound analogs were found to act as hybrid transporter ligands, potently inhibiting DAT and NET while simultaneously acting as substrates that evoke serotonin release from human SERT.[5]

Quantitative Pharmacological Data

While precise binding and uptake inhibition data for this compound itself are not consistently reported in publicly accessible literature, extensive data exists for its close structural analogs.[9] The following table summarizes the in vitro inhibitory potencies (IC₅₀) of several key pyrovalerone cathinones at human monoamine transporters.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | DAT/SERT Ratio | Reference |

| α-PPP | 0.49 | 0.28 | >10 | >20.4 | [10] |

| α-PVP | 0.02 | 0.03 | >10 | >500 | [10] |

| Pyrovalerone | 0.05 | 0.03 | >10 | >200 | [10] |

| MDPV | 0.02 | 0.14 | >10 | >500 | [10] |

| MDPV * | 0.0041 | 0.026 | 3.349 | 817 | [8] |

Note: Data from reference[8] was obtained using rat brain synaptosomes, while data from[10] used HEK293 cells expressing human transporters, which may account for variations.

Key Experimental Methodologies

The evaluation of this compound and its derivatives relies on established protocols in medicinal chemistry and neuropharmacology.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common modern approach avoids toxic reagents like potassium cyanide used in earlier Strecker syntheses.[11]

Example Synthesis Route (from Allylbenzene): [11][12]

-

Epoxidation: Allylbenzene is treated with an oxidizing agent like m-CPBA in a solvent such as DCM to form 2-benzyloxirane.

-

Grignard Reaction: The epoxide ring is opened using a Grignard reagent (e.g., vinyl magnesium bromide) in the presence of a copper catalyst (CuI) to introduce the required carbon chain, yielding an intermediate alcohol.

-

Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD) in THF to install the nitrogen-containing ring precursor.

-

Amide and Olefin Reduction: The resulting intermediate is treated with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to reduce the amide carbonyls, followed by catalytic hydrogenation (H₂ with Pd/C) to reduce the olefin, yielding this compound.

For novel ring-substituted analogs, a modified one-pot Mannich Barbier reaction has been effectively utilized.[5]

In Vitro Pharmacological Assays

Monoamine Transporter Uptake Inhibition Assay: This assay determines the potency of a compound in blocking the reuptake of neurotransmitters.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are harvested and plated in 96-well plates. They are washed with a Krebs-HEPES buffer.

-

Compound Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., a this compound analog).

-

Radiotracer Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to each well.

-

Uptake Reaction: The plates are incubated for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radiotracer.

-

Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiotracer. A scintillation cocktail is added to lyse the cells.

-

Quantification: The amount of radiotracer taken up by the cells is quantified using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or GBR12909).

-

Data Analysis: The data are analyzed using non-linear regression to calculate the concentration of the test compound that inhibits 50% of the specific uptake (the IC₅₀ value).

Conclusion

This compound and its structural analogs represent a significant class of norepinephrine-dopamine reuptake inhibitors. The core phenylalkylpyrrolidine scaffold is highly amenable to modification, particularly at the β-carbon (leading to pyrovalerone cathinones) and on the phenyl ring. Structure-activity relationship studies have demonstrated that these modifications can profoundly alter potency and selectivity across the monoamine transporters. Specifically, the addition of a β-keto group often enhances potency at DAT and NET, while substitutions on the phenyl ring can modulate SERT activity, offering a potential strategy to mitigate abuse liability.[5] The discovery of hybrid activity in newer analogs—acting as both inhibitors and SERT substrates—highlights the chemical complexity and warrants further investigation.[5] Future research should focus on elucidating the molecular determinants of this hybrid activity and exploring further structural modifications to develop novel CNS therapeutics with optimized efficacy and safety profiles.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [medbox.iiab.me]

- 5. This compound analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The molecular formula and CAS number for Prolintane

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and analytical methodologies for the stimulant compound Prolintane. The information is intended to support research and development activities.

Core Chemical and Physical Data

This compound is a central nervous system stimulant developed in the 1950s. It is structurally classified as a phenylalkylpyrrolidine derivative.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃N | [1][2][3] |

| Molecular Weight | 217.35 g/mol | [1][3] |

| CAS Number (Free Base) | 493-92-5 | [1][3] |

| CAS Number (Hydrochloride) | 1211-28-5 | [4] |

| IUPAC Name | 1-(1-phenylpentan-2-yl)pyrrolidine | [1] |

| Synonyms | Catovit, Katovit, Promotil, Villescon | [1][2] |

Pharmacology and Mechanism of Action

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, leading to its stimulant effects.

| Compound | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| α-PVP (β-Keto-prolintane) | Dopamine Reuptake Inhibition | 13 - 80 | - |

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at a catecholaminergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and similar compounds.

Dopamine Reuptake Inhibition Assay (Radioligand-based)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a compound on the dopamine transporter (DAT) using radiolabeled dopamine.

Materials and Reagents:

-

Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

96-well cell culture plates

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]Dopamine

-

Test compound (this compound)

-

Non-specific uptake inhibitor (e.g., Benztropine at a high concentration)

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a predetermined density and culture overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a high-concentration solution of a non-specific uptake inhibitor (e.g., 10 µM Benztropine) and a vehicle control.

-

Assay Initiation:

-

Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

-

Add the various concentrations of this compound, the non-specific uptake control, or vehicle to the appropriate wells.

-

Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.

-

-

Dopamine Uptake:

-

Initiate the uptake reaction by adding [³H]Dopamine solution (at a concentration close to its Kₘ for DAT) to all wells.

-

Incubate for a defined period (e.g., 5-10 minutes) at the same temperature. This incubation time should be within the linear range of dopamine uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding lysis buffer to each well.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial, mix, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total Uptake: Counts per minute (CPM) from wells with [³H]Dopamine and vehicle.

-

Non-specific Uptake: CPM from wells with [³H]Dopamine and the high-concentration non-specific inhibitor.

-

Specific Uptake: Total Uptake - Non-specific Uptake.

-

Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The abuse potential of this compound in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Pharmacology of Prolintane and Its Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane is a psychoactive compound with stimulant properties, primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Developed in the 1950s, it has been utilized for its effects on the central nervous system, though its use has been associated with reports of abuse. This technical guide provides a comprehensive overview of the fundamental pharmacology of this compound, including its mechanism of action, pharmacokinetics, and classification. It is intended to serve as a resource for researchers and professionals engaged in drug development and neuroscience.

Introduction

This compound, chemically known as 1-(1-phenylpentan-2-yl)pyrrolidine, is a synthetic stimulant that is structurally related to other psychoactive substances such as pyrovalerone.[1] Its primary pharmacological action is the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the synaptic cleft, leading to increased concentrations of these monoamines and enhanced neurotransmission.[1] This mechanism underlies its stimulant effects, which are comparable, though reportedly less intense, to those of d-amphetamine. This compound has been investigated for potential therapeutic applications, including as an analeptic agent to combat fatigue.

Classification

Chemical Classification: this compound is a member of the phenylalkylpyrrolidine family and is structurally an amphetamine derivative.[1]

Pharmacological Classification: It is classified as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]

Legal and Regulatory Status: The legal status of this compound varies by country. For instance, it is not available for prescription in the United States but has been prescribed in some European, African, and Australian nations.[2] Due to its potential for abuse, it is often subject to controlled substance regulations.

Core Pharmacology

Mechanism of Action

This compound exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby potentiating and prolonging their signaling at postsynaptic receptors. The increased availability of these neurotransmitters in key brain regions, such as the striatum, is associated with its stimulant and rewarding effects.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of dopaminergic and noradrenergic neurotransmission. Studies in rodents have demonstrated that this compound administration leads to a significant increase in extracellular dopamine levels in the striatum.[3] This elevation in dopamine is believed to be a key factor in its reinforcing properties and abuse potential, as evidenced by its ability to induce conditioned place preference (CPP) in animal models.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. However, studies on its metabolism have been conducted.

Metabolism: this compound undergoes metabolism in the body, with several metabolites having been identified in human urine. The metabolism of its enantiomers, R-(+)- and S-(-)-prolintane, has been shown to differ quantitatively.

Quantitative Data

| Compound | Assay Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| α-PVP (β-Keto-prolintane) | Dopamine Reuptake Inhibition | DAT | - | 13 - 80 | [4] |

| Cocaine | [³H]WIN 35,428 Binding | DAT | 200 | 255.2 - 510 | [4] |

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacology of this compound are outlined below. These protocols are synthesized from standard practices in the field.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

1. Materials and Reagents:

-

Cell Culture: HEK293 cells stably or transiently expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or a similar suitable radioligand for DAT.

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: Typically a Tris-based buffer containing appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).

-

Scintillation Fluid and Vials.

2. Procedure:

-

Cell Preparation: Culture and harvest HEK293-hDAT cells. Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor like GBR 12909).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

If the mechanism of binding is competitive, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling and quantification of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Materials and Reagents:

-

Animals: Typically rats or mice.

-

Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.

-

Microdialysis Probes: With a semi-permeable membrane of a suitable molecular weight cut-off.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Microinfusion Pump and Fraction Collector.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine quantification.

2. Surgical Procedure: Guide Cannula Implantation:

-

Anesthetize the animal and secure it in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole at the stereotaxic coordinates for the target brain region (e.g., striatum).

-

Implant a guide cannula to the desired depth and secure it with dental cement.

-

Allow the animal to recover for a specified period.

3. Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a predetermined period.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals to monitor changes in dopamine levels over time.

4. Sample Analysis:

-

Inject the collected dialysate samples into the HPLC-ECD system.

-

Separate dopamine from other components using a reverse-phase column.

-

Detect and quantify dopamine using an electrochemical detector.

-

Express the results as a percentage of the baseline dopamine concentration.

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.

1. Apparatus:

-

A multi-compartment chamber with distinct visual and tactile cues in each compartment.

2. Procedure:

-

Pre-conditioning Phase (Habituation): Allow the animal to freely explore all compartments of the apparatus to determine any initial preference.

-

Conditioning Phase: On alternating days, administer the drug (e.g., this compound) and confine the animal to one of the non-preferred compartments. On the other days, administer a vehicle (e.g., saline) and confine the animal to the other compartment. This phase typically lasts for several days.

-

Test Phase: Place the animal in the central compartment with free access to all compartments and record the time spent in each.

3. Data Analysis:

-

A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action, inhibiting DAT and NET.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure dopamine.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor with clear stimulant effects mediated by its interaction with monoamine transporters. While its pharmacological profile has been characterized to some extent, particularly through behavioral studies in animals, there remains a need for more comprehensive quantitative data on its binding affinities and human pharmacokinetics. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound, which is crucial for understanding its therapeutic potential and abuse liability. This information is vital for the continued development of novel therapeutics targeting the dopaminergic and noradrenergic systems.

References

Preliminary In Vitro Efficacy of Prolintane: A Technical Overview of Monoamine Transporter Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane is a stimulant of the phenylalkylpyrrolidine class, developed in the 1950s, that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters, leading to enhanced noradrenergic and dopaminergic signaling.[1][3] This technical guide provides a summary of the available preliminary in vitro data on this compound's binding affinity for monoamine transporters, details representative experimental protocols for assessing this binding, and illustrates the associated signaling pathways. It is important to note that while this compound has been identified as an NDRI, specific quantitative in vitro binding data for the parent compound is limited in publicly accessible literature. Consequently, data for its potent analog, α-Pyrrolidinopentiophenone (α-PVP), is presented to provide an indication of the pharmacological profile of this class of compounds.

Data Presentation: Monoamine Transporter Binding Affinity

Quantitative data on the in vitro binding affinity of this compound is scarce. However, studies on its close analog, α-PVP (also known as β-Keto-prolintane), provide valuable insights into the potential interaction of this compound with the dopamine transporter. The following table summarizes the available data for α-PVP and compares it with the well-characterized dopamine reuptake inhibitor, cocaine.

| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |

| α-PVP (β-Keto-prolintane) | DAT | Dopamine Reuptake Inhibition | - | - | 13 - 80 |

| Cocaine | DAT | [³H]WIN 35,428 Binding | [³H]WIN 35,428 | 200 | 255.2 - 510 |

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to determine the binding affinity and functional inhibition of monoamine transporters by compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its target transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

-

For NET: [³H]Nisoxetine or a similar high-affinity NET ligand.

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hDAT or HEK293-hNET cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a known DAT/NET inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the prepared cell membrane homogenate (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine and norepinephrine uptake.

Materials:

-

Cell Lines: HEK293 cells stably expressing hDAT or hNET.

-

Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

-

Test Compound: this compound hydrochloride.

-

Uptake Buffer: Krebs-HEPES buffer (KHB) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM D-glucose, pH 7.4.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture:

-

Seed HEK293-hDAT or HEK293-hNET cells into 96-well cell culture plates and grow to confluency.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells once with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) at a concentration near its Km for transport.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding lysis buffer to each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake by including a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).

-

Subtract the non-specific uptake from all values.

-

Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Visualizations

Norepinephrine-Dopamine Reuptake Inhibition by this compound

Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

References

Prolintane and the Phenylalkylpyrrolidine Family: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract